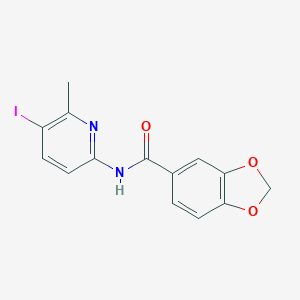![molecular formula C26H27N3O4 B244673 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244673.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
作用機序
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can modulate these pathways and potentially reduce drug-seeking behaviors, improve negative symptoms of schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects in animal models. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to reduce drug-seeking behaviors and restore dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce social withdrawal in animal models. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is its selectivity for the dopamine D3 receptor, which allows for more targeted modulation of reward and motivation pathways in the brain. However, one limitation of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in animal models and may limit its potential therapeutic applications.
将来の方向性
There are several future directions for N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide research. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in combination with other drugs or behavioral therapies to enhance its effectiveness in reducing drug-seeking behaviors. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in clinical trials to determine its potential efficacy and safety in treating negative symptoms of the disorder. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in combination with other neuroprotective agents to enhance its potential neuroprotective effects on dopaminergic neurons.
Conclusion
In conclusion, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease research. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor, which allows for targeted modulation of reward and motivation pathways in the brain. While N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has several advantages, such as its selectivity, there are also limitations to its use. Future research directions for N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide include studying its potential efficacy in combination with other drugs or therapies and determining its safety and efficacy in clinical trials.
合成法
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-benzyloxyaniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-(4-benzyloxyphenyl)-1-(4-methoxyphenyl)ethanone. This intermediate is then reacted with piperazine and benzoyl chloride to form the final product, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide.
科学的研究の応用
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including addiction, schizophrenia, and Parkinson's disease. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to reduce drug-seeking behaviors in animal models of cocaine and nicotine addiction. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied as a potential treatment for negative symptoms of the disorder, such as social withdrawal and apathy. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential neuroprotective effects on dopaminergic neurons.
特性
分子式 |
C26H27N3O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-21-16-20(17-22(18-21)33-2)25(30)27-23-10-6-7-11-24(23)28-12-14-29(15-13-28)26(31)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3,(H,27,30) |
InChIキー |
XACRENRNMONRRN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)